molecular formula C7H2ClF3O2 B12558991 2-Chloro-3,4,5-trifluorobenzoic acid CAS No. 144154-31-4

2-Chloro-3,4,5-trifluorobenzoic acid

Katalognummer: B12558991
CAS-Nummer: 144154-31-4
Molekulargewicht: 210.54 g/mol
InChI-Schlüssel: DQNRGCOFANDGOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C7H2ClF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and three fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-3,4,5-trifluorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid . The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.

    Oxidation Reactions: It can be oxidized to form more complex structures, often involving the carboxylic acid group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include various substituted benzoic acids, amides, and esters, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3,4,5-trifluorobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-3,4,5-trifluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules, making it a valuable tool in drug design and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-2,4,5-trifluorobenzoic acid
  • 2,4,5-Trifluorobenzoic acid
  • 3,4,5-Trifluorobenzoic acid

Uniqueness

2-Chloro-3,4,5-trifluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Eigenschaften

CAS-Nummer

144154-31-4

Molekularformel

C7H2ClF3O2

Molekulargewicht

210.54 g/mol

IUPAC-Name

2-chloro-3,4,5-trifluorobenzoic acid

InChI

InChI=1S/C7H2ClF3O2/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1H,(H,12,13)

InChI-Schlüssel

DQNRGCOFANDGOF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)F)F)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.